2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide
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Description
2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide, also known as DMPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DMPEB is a benzamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively in recent years.
Scientific Research Applications
Antidopaminergic Properties and Potential Antipsychotic Agents
The compound, alongside similar benzamide derivatives, has been researched for its antidopaminergic properties, indicating potential as antipsychotic agents. For instance, studies have synthesized and evaluated the antidopaminergic properties of related benzamides, highlighting their potency and selectivity towards dopamine D-2 receptors. These properties suggest a low tendency to induce extrapyramidal side effects at antipsychotically effective doses, making them suitable for investigating dopamine D-2 mediated responses both in vitro and in vivo (Högberg et al., 1990).
Synthesis Methods and Radiopharmaceutical Applications
Research has also focused on the synthesis methods of benzamides, including the compound , for radiopharmaceutical applications. For example, a simple and high-yield synthesis method has been developed for related benzamides, showcasing their potential in the preparation of radiolabeled compounds for positron emission tomography (PET) imaging (Bobeldijk et al., 1990).
Neuroleptic Activity
The neuroleptic activity of benzamide derivatives, including those structurally related to the specified compound, has been synthesized and evaluated. These compounds have demonstrated inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential as neuroleptics. The structure-activity relationship studies have revealed insights into the enhancements in activity through specific substitutions, suggesting their use in the treatment of psychosis (Iwanami et al., 1981).
Anticancer Activity
Further, benzamide derivatives have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. These studies have provided a foundation for understanding the therapeutic potential of benzamides, including the specific compound of interest, in oncology. The research highlights the importance of specific structural features in enhancing anticancer activity, offering pathways for the development of novel anticancer agents (Mohan et al., 2021).
properties
IUPAC Name |
2,3-dimethoxy-N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-12-10-13(23-2)11-16(21)20(12)9-8-19-18(22)14-6-5-7-15(24-3)17(14)25-4/h5-7,10-11H,8-9H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWYJHGECEHRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(C(=CC=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethoxy-N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)benzamide |
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